molecular formula C11H13NO2 B1433029 4-[(4-Methoxyphenyl)methyl]azetidin-2-one CAS No. 1379812-30-2

4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Cat. No. B1433029
CAS RN: 1379812-30-2
M. Wt: 191.23 g/mol
InChI Key: BDPDLMKBUJZWAF-UHFFFAOYSA-N
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Description

“4-[(4-Methoxyphenyl)methyl]azetidin-2-one” is an organic compound with the CAS Number: 1379812-30-2 . It has a molecular weight of 191.23 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-methoxybenzyl)-2-azetidinone . The InChI code is 1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Antibacterial Applications

Azetidin-2-one derivatives have been widely recognized for their antibacterial properties. They form the core structure of life-saving antibiotics such as penicillin and cephalosporin . The presence of the azetidin-2-one ring in “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” suggests potential use in developing new antibacterial agents that could be effective against resistant strains of bacteria.

Anti-inflammatory Properties

Some azetidin-2-one derivatives have shown significant anti-inflammatory activities. They act as inhibitors of the secretory phospholipase A2 (PLA2) enzyme, which plays a role in the inflammatory process . This implies that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” could be explored for its potential anti-inflammatory effects.

Anticancer Potential

The structural similarity to compounds that have exhibited anticancer activities suggests that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” may also possess such properties. For instance, certain azetidin-2-one derivatives have shown promise against cancer cell lines like MCF-7 , indicating potential research applications in oncology.

Antimicrobial Efficacy

Azetidin-2-one derivatives have been identified as having antimicrobial properties, which include immunostimulating effects . This suggests that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” could be valuable in the development of new antimicrobial agents.

CNS Activity

The central nervous system (CNS) activity is another area where azetidin-2-one derivatives have been found to be active. This includes potential applications in neuropharmacology, where these compounds could be used to develop drugs for various neurological disorders .

Antioxidant Activity

Azetidin-2-one derivatives have also been associated with antioxidant activity . This indicates that “4-[(4-Methoxyphenyl)methyl]azetidin-2-one” might be researched for its potential role in combating oxidative stress-related diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)6-9-7-11(13)12-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPDLMKBUJZWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxyphenyl)methyl]azetidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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